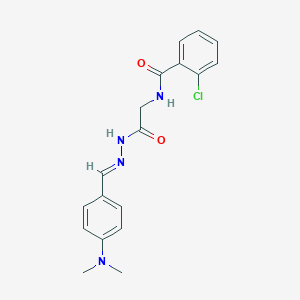
Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate (MMB) is a synthetic compound that has attracted significant attention due to its potential pharmaceutical applications. MMB is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties. In
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its potential to undergo reactions at the benzylic position
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been known to cause changes at the cellular level, potentially influencing cell function and signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, certain reactions may be more favorable at specific pH levels or temperatures .
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate in lab experiments is its high potency and specificity. Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate has been shown to exhibit potent anti-inflammatory and anti-cancer properties at low concentrations. However, one limitation of using Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
For research include the development of Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate analogs, investigation of Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate's potential use in combination therapies, and further understanding of its mechanism of action.
Synthesis Methods
Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is synthesized through a multi-step process that involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with 2-amino-4-methoxybenzoic acid to form 4-((4-methoxyphenyl)amino)benzoic acid. This compound is then reacted with thionyl chloride to form 4-((4-methoxyphenyl)amino)benzoyl chloride. The final step involves the reaction of 4-((4-methoxyphenyl)amino)benzoyl chloride with methyl 4-((2,4-dioxothiazolidin-3-yl)methyl)benzoate to form Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate.
Scientific Research Applications
Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate has been extensively studied for its potential pharmaceutical applications. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate has also been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate has been studied for its potential use in the treatment of diabetes and neurodegenerative diseases.
properties
IUPAC Name |
methyl 4-[[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-15-9-7-14(8-10-15)20-16-17(22)21(19(24)27-16)11-12-3-5-13(6-4-12)18(23)26-2/h3-10,16,20H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCRMVNVCRSEEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)



![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)



